

4-Allyl-2,3,5,6-tetrafluorobenzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 4-Allyl-2,3,5,6-tetrafluorobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Allyl-2,3,5,6-tetrafluorobenzoic acid**, a fluorinated aromatic carboxylic acid. The document details its chemical structure, physicochemical properties, a representative synthesis protocol, and explores its potential, though currently unelucidated, role in biological signaling pathways based on the activities of structurally related molecules.

Chemical Identity and Properties

4-Allyl-2,3,5,6-tetrafluorobenzoic acid is a synthetic organic compound characterized by a tetrafluorinated benzene ring substituted with a carboxylic acid group and an allyl group. The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is: C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F[1].

Table 1: Physicochemical and Predicted Properties

Property	Value	Source
Molecular Formula	C10H6F4O2	[1][2]
Molecular Weight	234.15 g/mol	[2]
CAS Number	79538-02-6	[2]
Predicted XlogP	2.9	[1]
Predicted Collision Cross Section ([M-H] ⁻)	138.8 Å ²	[1]
Appearance	White to off-white solid (presumed)	Inferred from similar compounds
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.	Inferred from structure

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **4-Allyl-2,3,5,6-tetrafluorobenzoic acid** is not readily available in the surveyed literature, a plausible synthetic route can be devised based on established methods for the synthesis of related 4-substituted-2,3,5,6-tetrafluorobenzoic acids. The following protocol is a representative example.

Reaction Scheme:

A potential synthesis could involve the reaction of pentafluorobenzoic acid with an allylating agent, such as allylmagnesium bromide, followed by a selective protonation. A more controlled approach, outlined below, involves the synthesis of a 4-amino-2,3,5,6-tetrafluorobenzoic acid intermediate, followed by a Sandmeyer-type reaction to introduce the allyl group.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzoic acid

This step is adapted from the synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid from pentafluorobenzoic acid[3].

- A mixture of 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid and 400 ml of nitromethane is saturated with anhydrous ammonia at room temperature.
- The mixture is then heated in a sealed vessel at 100°C for 20 hours.
- After cooling, the resulting solution is evaporated to dryness.
- The residue is recrystallized from a chloroform-hexane mixture to yield 4-amino-2,3,5,6-tetrafluorobenzoic acid as a white solid.

Step 2: Diazotization and Allylation (Hypothetical)

This step is a hypothetical adaptation of the Sandmeyer reaction.

- The 4-amino-2,3,5,6-tetrafluorobenzoic acid is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C.
- A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
- In a separate flask, a solution of allyl bromide and a copper(I) catalyst (e.g., CuBr) is prepared.
- The cold diazonium salt solution is slowly added to the allyl bromide solution, leading to the evolution of nitrogen gas and the formation of **4-Allyl-2,3,5,6-tetrafluorobenzoic acid**.
- The product would then be extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.

Disclaimer: This protocol is illustrative and based on the synthesis of similar compounds. Optimization of reaction conditions and purification methods would be necessary.

Potential Biological Significance and Signaling Pathways

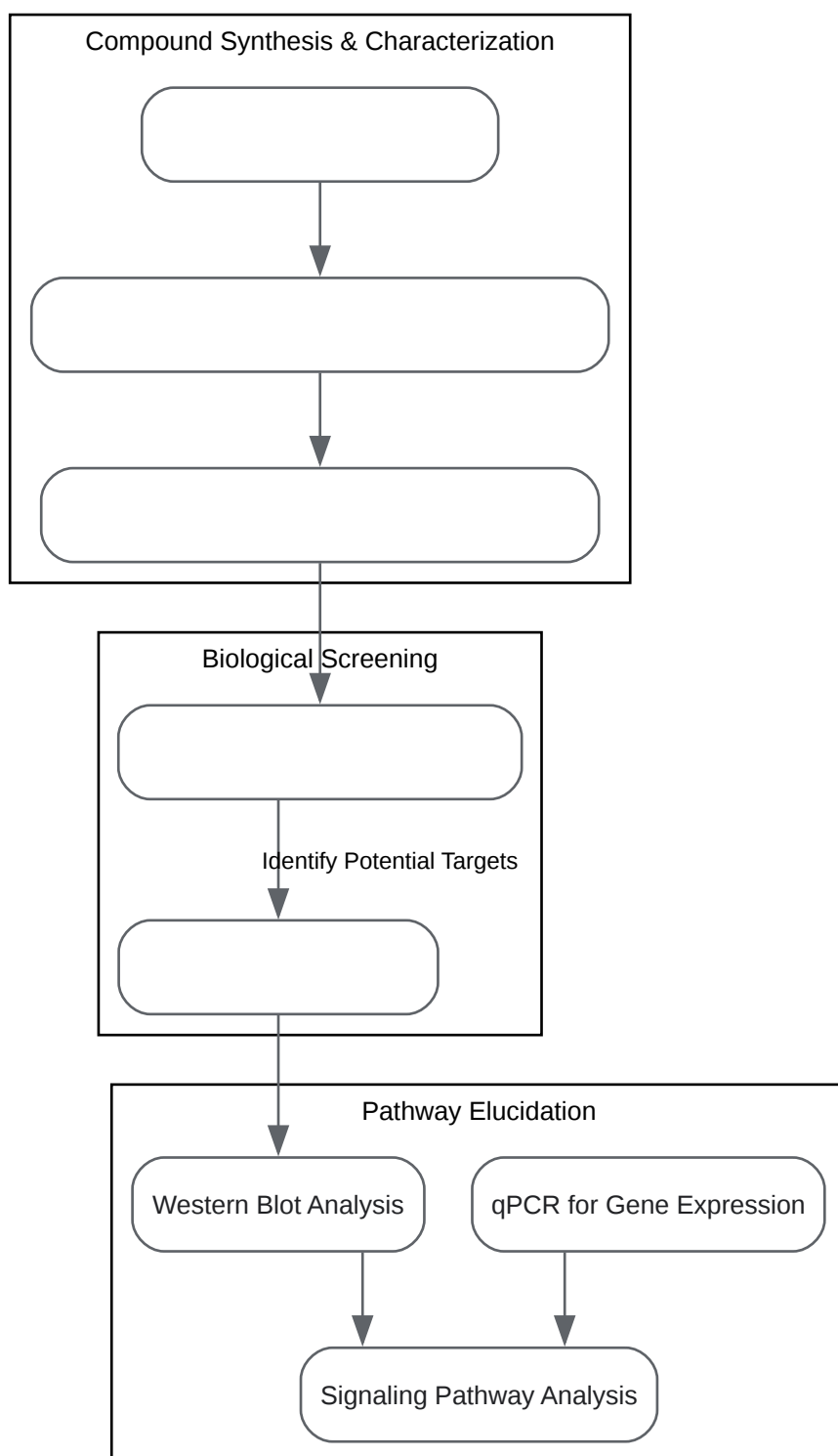
Direct experimental evidence for the biological activity of **4-Allyl-2,3,5,6-tetrafluorobenzoic acid** is not currently available in the public domain. However, the structural motifs present in

the molecule—the fluorinated benzoic acid core and the allyl group—are found in compounds with known biological activities.

The introduction of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability[4][5]. Fluorinated benzoic acids, in particular, are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors[6].

The allyl group is also a feature of various biologically active natural and synthetic compounds. For instance, derivatives of 4-allyl-2-methoxyphenol have shown cytotoxicity against human breast cancer cells[7].

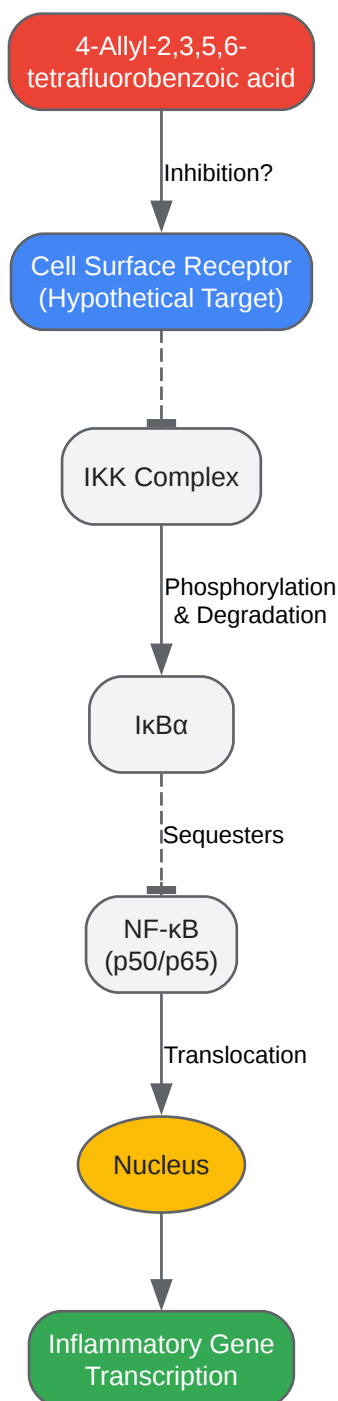
Given these precedents, it is plausible that **4-Allyl-2,3,5,6-tetrafluorobenzoic acid** could be investigated for its potential as a modulator of various biological pathways. A hypothetical workflow for screening such a compound is presented below.



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A representative workflow for the biological evaluation of **4-Allyl-2,3,5,6-tetrafluorobenzoic acid**.

Based on the activities of similar compounds, a potential, though speculative, area of investigation could be its effect on inflammatory signaling pathways, such as the NF- κ B pathway, which is often targeted by anti-inflammatory drugs.



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A hypothetical signaling pathway potentially modulated by **4-Allyl-2,3,5,6-tetrafluorobenzoic acid**.

This guide serves as a foundational resource for researchers interested in **4-Allyl-2,3,5,6-tetrafluorobenzoic acid**. While direct experimental data remains limited, the information provided on its chemical nature and the activities of related compounds suggests it may be a valuable molecule for further investigation in various scientific disciplines.

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